molecular formula C7H2F5NO2S B14055103 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene

Cat. No.: B14055103
M. Wt: 259.16 g/mol
InChI Key: BXDYZSUOMVCUDF-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F5NO2S and a molecular weight of 259.15 g/mol It is characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylthiolating agent reacts with 1,2-difluoro-4-nitrobenzene under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The trifluoromethylthio group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various nucleophiles.

    Reduction: 1,2-Difluoro-4-amino-5-(trifluoromethylthio)benzene.

    Oxidation: 1,2-Difluoro-4-nitro-5-(trifluoromethylsulfonyl)benzene.

Scientific Research Applications

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring fluorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the nitro and trifluoromethylthio groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atoms also play a role in stabilizing intermediates and transition states during reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to other difluoronitrobenzene derivatives. This makes it a valuable compound for specialized applications in various fields of research and industry.

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

1,2-difluoro-4-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H

InChI Key

BXDYZSUOMVCUDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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